

An In-depth Technical Guide to 3,5-Di-tert-butyl-2-methoxybenzaldehyde

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Compound of Interest

Compound Name:	3,5-Di-tert-butyl-2-methoxybenzaldehyde
Cat. No.:	B152259

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,5-Di-tert-butyl-2-methoxybenzaldehyde** (IUPAC name: **3,5-di-tert-butyl-2-methoxybenzaldehyde**), a sterically hindered aromatic aldehyde of significant interest in synthetic chemistry. Due to the compound's structural features, particularly the bulky tert-butyl groups and the methoxy substitution ortho to the aldehyde, it serves as a valuable precursor in the synthesis of complex molecular architectures, most notably in the development of specialized ligands for asymmetric catalysis. This document details the compound's chemical and physical properties, provides spectroscopic data, outlines a robust synthetic protocol, and discusses its primary applications in research and development.

Chemical and Physical Properties

3,5-Di-tert-butyl-2-methoxybenzaldehyde is a substituted aromatic aldehyde. The presence of two bulky tert-butyl groups imposes significant steric hindrance around the formyl and methoxy groups, influencing its reactivity and the conformational properties of its derivatives.

Property	Value	Source
IUPAC Name	3,5-di-tert-butyl-2-methoxybenzaldehyde	[1]
CAS Number	135546-15-5	[1]
Molecular Formula	C ₁₆ H ₂₄ O ₂	[1]
Molecular Weight	248.36 g/mol	[1]
Appearance	Solid (form)	[2]
Melting Point	33 - 37 °C	[2]
Boiling Point	128 °C at 0.7 hPa	[2]
Flash Point	> 110 °C	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of **3,5-Di-tert-butyl-2-methoxybenzaldehyde**. While a comprehensive public dataset for the title compound is limited, the expected spectral characteristics can be accurately inferred from its immediate precursor, 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, and standard chemical shift values.

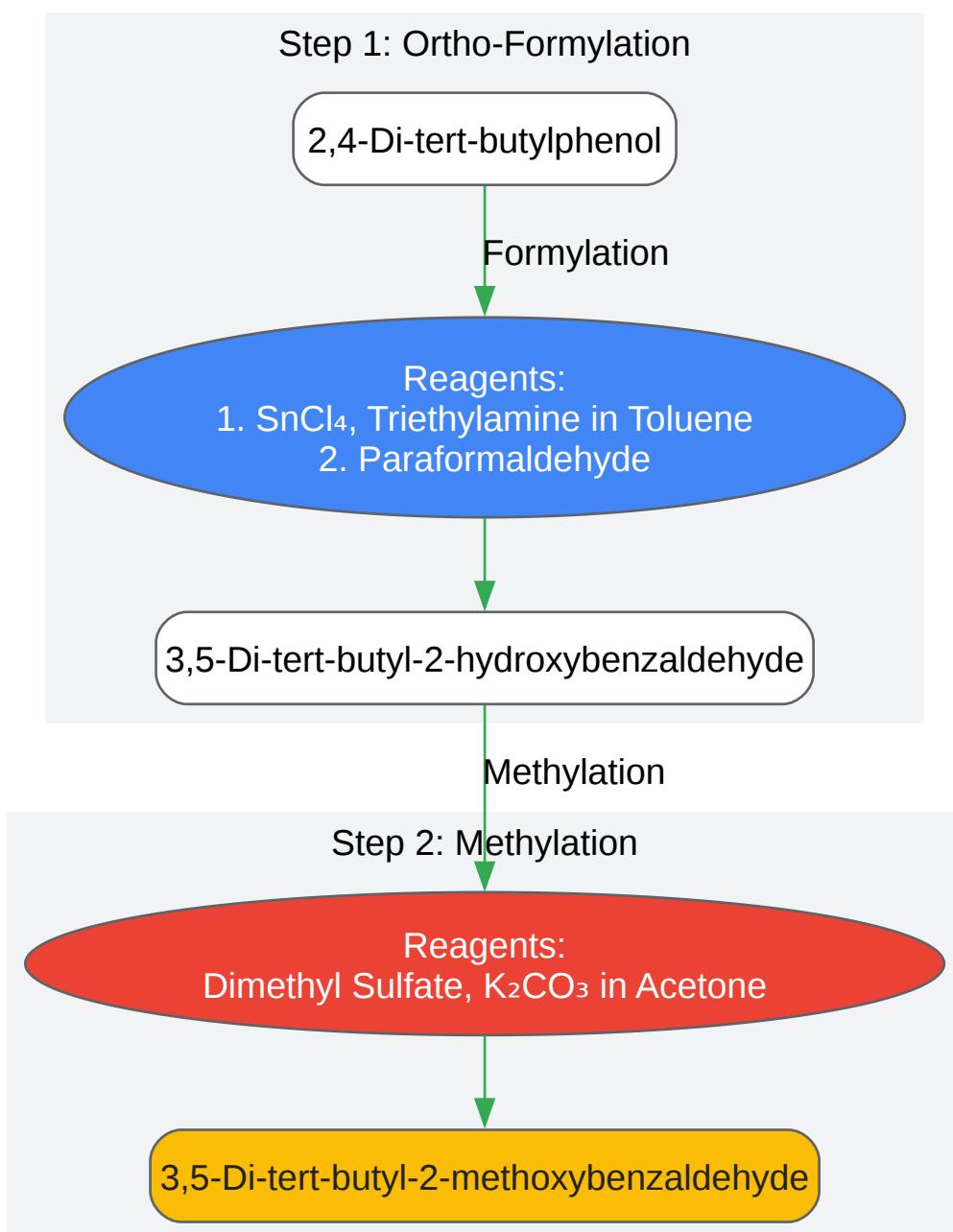
Table 2: Spectroscopic Data for 3,5-Di-tert-butyl-2-hydroxybenzaldehyde and Expected Data for its Methoxy Analog

Spectrum	Data for 3,5-Di-tert-butyl-2-hydroxybenzaldehyde	Expected Data for 3,5-Di-tert-butyl-2-methoxybenzaldehyde
¹ H NMR	$\delta \sim 11.5$ (s, 1H, -OH), $\delta \sim 9.8$ (s, 1H, -CHO), $\delta \sim 7.6$ (d, 1H, Ar-H), $\delta \sim 7.4$ (d, 1H, Ar-H), $\delta \sim 1.4$ (s, 9H, t-Bu), $\delta \sim 1.3$ (s, 9H, t-Bu)[3]	-OH peak absent. Appearance of a singlet at $\delta \sim 3.8$ -4.0 (s, 3H, -OCH ₃). Other peaks (aldehyde, aromatic, t-Bu) will show minor shifts.
¹³ C NMR	$\delta \sim 196$ (C=O), $\delta \sim 158$ (Ar-C-OH), $\delta \sim 140, 137$ (Ar-C-tBu), $\delta \sim 128$ -125 (Ar-CH), $\delta \sim 35, 34$ (-C(CH ₃) ₃), $\delta \sim 31, 29$ (-C(CH ₃) ₃)[3]	Ar-C-OH peak shifts to reflect the C-OCH ₃ environment. Appearance of a methoxy carbon peak at $\delta \sim 55$ -60 (-OCH ₃). Other peaks will show minor shifts.
IR (Infrared)	Strong C=O stretch (~1650-1680 cm ⁻¹), Broad O-H stretch (~3200-3400 cm ⁻¹), C-H stretches (~2850-3000 cm ⁻¹), Aromatic C=C stretches (~1550-1600 cm ⁻¹)	O-H stretch absent. Strong C=O stretch remains. Appearance of a distinct C-O-C stretch (~1200-1250 cm ⁻¹).
Mass Spec (MS)	$C_{15}H_{22}O_2$ (M=234.33)	$C_{16}H_{24}O_2$ (M=248.36). Expected fragmentation would involve loss of the aldehyde proton, methyl group, or tert-butyl groups.

Experimental Protocols: Synthesis

A direct, published synthesis protocol for **3,5-Di-tert-butyl-2-methoxybenzaldehyde** is not readily available. However, it can be reliably prepared via a two-step process: (1) ortho-formylation of 2,4-di-tert-butylphenol to yield 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, followed by (2) methylation of the hydroxyl group.

Synthesis Workflow Diagram



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Caption: Two-step synthesis of **3,5-Di-tert-butyl-2-methoxybenzaldehyde**.

Step 1: Synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

This procedure is adapted from a known ortho-formylation reaction of substituted phenols.[\[4\]](#)

- Materials:

- 2,4-Di-tert-butylphenol
- Triethylamine (TEA)
- Toluene
- Tin(IV) chloride (SnCl_4)
- Paraformaldehyde
- Ethyl acetate (EtOAc)
- Water (H_2O)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

- Procedure:

- To a solution of 2,4-di-tert-butylphenol (1.0 eq) and triethylamine (0.5 eq) in dry toluene under a nitrogen atmosphere, add SnCl_4 (0.1 eq) dropwise. The reaction mixture may fume during addition.
- Stir the mixture for 15-20 minutes at room temperature.
- Add paraformaldehyde (2.2 eq) in a single portion.
- Heat the reaction mixture to 80 °C and maintain for 12 hours.
- After cooling to room temperature, quench the reaction by adding water.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic extracts, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield 3,5-Di-tert-butyl-2-hydroxybenzaldehyde as a pale-yellow oil.[4]

Step 2: Synthesis of 3,5-Di-tert-butyl-2-methoxybenzaldehyde

This is a standard Williamson ether synthesis protocol for the methylation of a phenol.

- Materials:

- 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (from Step 1)
- Anhydrous potassium carbonate (K_2CO_3)
- Dimethyl sulfate (DMS)
- Acetone (anhydrous)

- Procedure:

- In a round-bottom flask, dissolve 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone.
- Add anhydrous potassium carbonate (approx. 2.0 eq).
- Stir the suspension vigorously and add dimethyl sulfate (approx. 1.2 eq) dropwise.
- Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
- Evaporate the acetone from the filtrate under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
- If necessary, purify the product by column chromatography or distillation under reduced pressure to obtain pure **3,5-Di-tert-butyl-2-methoxybenzaldehyde**.

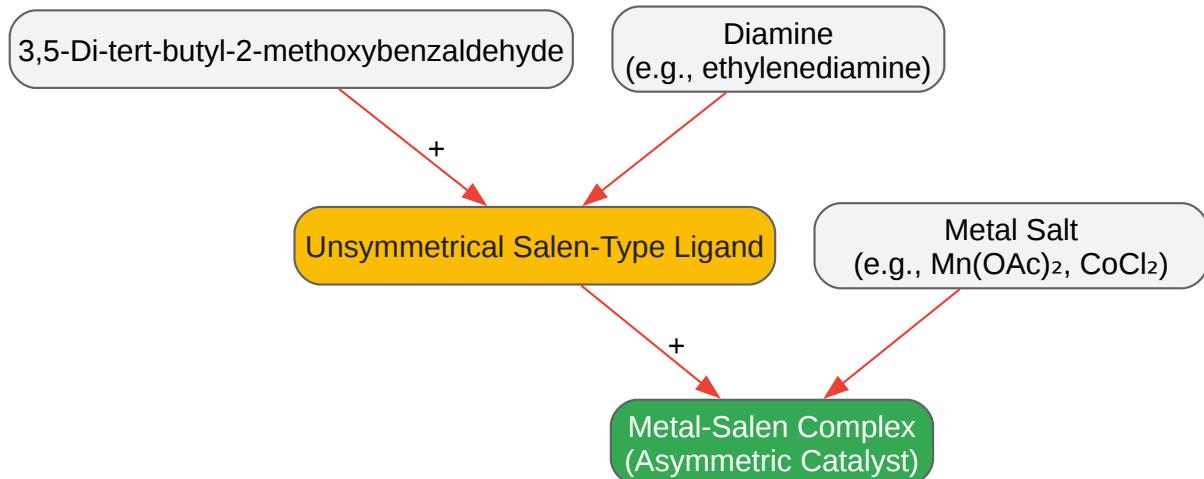
Applications in Research and Drug Development

The primary utility of **3,5-Di-tert-butyl-2-methoxybenzaldehyde** stems from its use as a building block for larger, sterically demanding molecules. Its precursor, the 2-hydroxy analog, is widely used in coordination chemistry, and the 2-methoxy derivative serves a similar role, often in syntheses where protection of the phenolic proton is advantageous.

Precursor for Salen-Type Ligands

The most significant application is in the synthesis of unsymmetrical Salen-type ligands.^[5] These ligands are crucial in coordination chemistry and are widely used to create metal complexes that function as catalysts. The aldehyde group readily undergoes condensation with primary amines, such as diamines, to form Schiff bases (imines).

The steric bulk provided by the two tert-butyl groups creates a well-defined chiral pocket around the metal center in the resulting catalyst. This is critical for enantioselective reactions, which are paramount in modern drug development for producing single-enantiomer pharmaceuticals.



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Caption: Formation of a metal-salen catalyst from the title compound.

Role in Asymmetric Catalysis

Metal complexes derived from ligands based on this aldehyde are employed in various asymmetric catalytic transformations, including:

- Epoxidation of olefins: Creating chiral epoxides, which are versatile intermediates in pharmaceutical synthesis.
- Asymmetric hydrogenation: Producing chiral alcohols.
- Cyclopropanation reactions: Forming chiral cyclopropanes.

The ability to fine-tune the steric and electronic properties of the ligand by using substituted benzaldehydes like the title compound is essential for optimizing catalyst performance for specific drug targets.

Safety Information

The compound should be handled in a well-ventilated area using appropriate personal protective equipment (PPE). The safety information for the structurally similar 3,5-Di-tert-butyl-

2-hydroxybenzaldehyde provides a good basis for handling procedures.

Hazard Type	GHS Classification (for 3,5-Di-tert-butyl-2-hydroxybenzaldehyde)	Precautionary Measures
Skin Contact	H315: Causes skin irritation	P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Contact	H319: Causes serious eye irritation	P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Inhalation	H335: May cause respiratory irritation	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Storage	-	Store in a well-ventilated place. Keep container tightly closed. Store locked up.

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